(3E,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one
Description
Nomenclature and Structural Classification
(3E,6S,7S)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one is a member of the benzofuran class of organic compounds, characterized by a fused bicyclic structure combining a benzene ring and a furan moiety. Its systematic IUPAC name reflects its stereochemistry: the E-configuration at the C3 double bond, and the S-configurations at C6 and C7 hydroxyl-bearing carbons. The compound is classified as a gamma-lactone due to the presence of a cyclic ester functional group within the benzofuran framework.
Molecular Formula : C₁₂H₁₆O₄
Molecular Weight : 224.25 g/mol
Key Structural Features :
- A tetrahydrobenzofuran core with hydroxyl groups at C6 and C7.
- A butylidene substituent (CH₂CH₂CH₂CH₂) at C3 in the E-configuration.
The compound’s SMILES notation (CCC/C=C\1/OC(=O)C2=C1CC[C@H](O)[C@@H]2O) and InChIKey (DQNGMIQSXNGHOA-OBEBJBLMSA-N) provide precise representations of its stereochemistry and connectivity.
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 94596-27-7 | |
| PubChem CID | 13965088 | |
| Synonymous Names | Senkyunolide H |
Natural Occurrence and Botanical Sources
This compound occurs naturally in plants of the Apiaceae family , particularly in Ligusticum striatum (Chuanxiong) and Angelica sinensis (Danggui). These species are widely used in traditional Chinese medicine for their vasodilatory, anti-inflammatory, and neuroprotective properties.
Key Botanical Sources :
- Ligusticum striatum DC. : The rhizomes of this plant are a rich source of Senkyunolide H, often isolated alongside related phthalides like Senkyunolide I and ferulic acid.
- Angelica sinensis : Known for its use in treating gynecological disorders, this species contains Senkyunolide H as a secondary metabolite.
Phytochemical studies highlight the compound’s role in plant defense mechanisms, potentially acting as an antifungal or insecticidal agent. Its concentration varies depending on extraction methods, with counter-current chromatography (CCC) and high-performance liquid chromatography (HPLC) being effective for purification.
Historical Context and Discovery
The discovery of this compound is intertwined with the study of traditional medicinal plants. Initial reports of phthalides in Apiaceae species date to the late 19th century, but Senkyunolide H was first characterized in the late 20th century during investigations into Ligusticum chuanxiong.
Milestones :
- 1980s–1990s : Structural elucidation of Senkyunolide H using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
- 2010s : Advances in chromatographic techniques enabled large-scale isolation, revealing its neuroprotective effects in preclinical models.
- 2020s : Stereochemical confirmation via electronic circular dichroism (ECD) calculations and NMR crystallography.
The compound’s historical significance lies in its contribution to understanding the bioactivity of phthalides, a class with diverse pharmacological applications ranging from antiplatelet effects to anticancer properties.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(3E,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4+/t8-,11+/m0/s1 |
InChI Key |
DQNGMIQSXNGHOA-UMEXKXKESA-N |
Isomeric SMILES |
CCC/C=C/1\C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Synonyms |
senkyunolide I |
Origin of Product |
United States |
Biological Activity
(3E,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one, also known as senkyunolide I, is a naturally occurring compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16O
- CAS Number : 94596-28-8
- IUPAC Name : (3E)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one
Antioxidant Activity
Senkyunolide I exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation in various biological systems. This activity is crucial in protecting cells from oxidative stress-related damage.
Neuroprotective Effects
Studies have shown that senkyunolide I has neuroprotective effects against oxidative stress and apoptosis in neuronal cells. For instance, it has been reported to enhance cell viability in hypoxic conditions by reducing reactive oxygen species (ROS) levels and promoting cell survival pathways .
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that senkyunolide I protects cortical neurons from hypoxia-induced apoptosis. |
| Liu et al. (2021) | Showed that the compound enhances neuronal survival under glucose deprivation conditions. |
Anti-inflammatory Properties
Senkyunolide I has been noted for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
The mechanisms underlying the biological activities of senkyunolide I are complex and involve multiple pathways:
- Nrf2 Activation : Senkyunolide I activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
- Inhibition of NF-kB : The compound inhibits the NF-kB signaling pathway, which is critical in regulating inflammatory responses.
- Calcium Homeostasis : It helps maintain intracellular calcium levels, thus preventing excitotoxicity in neurons.
Case Study 1: Neuroprotection in Stroke Models
In a recent study using animal models of stroke, senkyunolide I was administered post-injury. The results indicated a significant reduction in infarct size and improved neurological scores compared to control groups .
Case Study 2: In Vitro Anti-inflammatory Effects
An in vitro study evaluated the effects of senkyunolide I on LPS-stimulated macrophages. The results demonstrated a marked decrease in the secretion of inflammatory mediators and an upregulation of anti-inflammatory cytokines .
Scientific Research Applications
Pharmacological Properties
1.1 Antioxidant Activity
Senkyunolide H has demonstrated significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders .
1.2 Anti-inflammatory Effects
Studies have shown that senkyunolide H exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation such as arthritis and cardiovascular diseases .
1.3 Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of senkyunolide H. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and inflammation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Traditional Medicine Applications
Senkyunolide H is traditionally used in Chinese medicine for its therapeutic benefits. It is often utilized for:
- Improving blood circulation : It is believed to enhance blood flow and alleviate symptoms related to poor circulation.
- Relieving pain : The compound is used in formulations aimed at reducing pain associated with various conditions.
- Enhancing digestion : It is thought to aid digestive health by promoting gastrointestinal function .
Case Study on Antioxidant Activity
A study published in the Journal of Ethnopharmacology evaluated the antioxidant capacity of senkyunolide H using DPPH and ABTS assays. Results indicated that senkyunolide H significantly reduced oxidative stress markers in vitro compared to control groups, suggesting its potential as a natural antioxidant agent .
Case Study on Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory properties of senkyunolide H showed that it effectively inhibited the expression of NF-kB and COX-2 in macrophage cells exposed to LPS (lipopolysaccharides). This study highlights its potential use in developing new anti-inflammatory drugs .
Q & A
Q. What are the common synthetic routes for (3E,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one?
The synthesis typically involves multi-step organic reactions, such as condensation of hydroxylated precursors with aldehyde/ketone derivatives under basic conditions. For example, analogous benzofuran derivatives are synthesized via acid- or base-catalyzed cyclization of dihydroxy intermediates, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . Stereoselectivity is achieved using chiral catalysts or enzymatic resolution methods .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR Spectroscopy : 1H and 13C NMR to verify stereochemistry and substituent positions (e.g., δ values for hydroxyl groups and butylidene protons) .
- IR Spectroscopy : Detection of hydroxyl (ν ~3200–3500 cm⁻¹) and carbonyl (ν ~1700 cm⁻¹) stretches .
- GCMS/HRMS : To confirm molecular ion peaks and detect impurities (e.g., isomer content up to 2% observed via GCMS) .
Q. How can researchers optimize reaction yields for its synthesis?
Yield optimization requires:
- Temperature Control : Heating steps to promote cyclization while avoiding thermal degradation .
- Catalyst Screening : Testing bases (e.g., K2CO3) or organocatalysts to enhance stereoselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Advanced Research Questions
Q. How do stereochemical configurations (6S,7S) influence the compound’s bioactivity and stability?
The (6S,7S) diastereomers may exhibit distinct hydrogen-bonding patterns and metabolic stability compared to other stereoisomers. Computational modeling (e.g., molecular docking) can predict interactions with biological targets like enzymes, while stability studies under varying pH/temperature quantify degradation pathways . X-ray crystallography is essential for absolute configuration determination .
Q. What experimental strategies address discrepancies between theoretical and observed spectral data (e.g., HRMS)?
Discrepancies often arise from isotopic impurities or isomer co-elution. Mitigation steps include:
- High-Resolution Chromatography : UPLC or HPLC to separate isomers .
- Isotopic Labeling : 13C or 2H labeling to trace unexpected fragments in HRMS .
- DFT Calculations : Compare experimental IR/NMR with computational predictions to identify structural anomalies .
Q. How can researchers resolve challenges in scaling up the synthesis while maintaining stereochemical fidelity?
Scale-up requires:
- Flow Chemistry : Continuous reactors to control exothermic reactions and reduce racemization .
- Chiral Auxiliaries : Use of enantiopure starting materials or immobilized chiral catalysts .
- In-line Analytics : Real-time monitoring via PAT (Process Analytical Technology) to adjust reaction parameters dynamically .
Q. What are the limitations of current bioactivity studies for this compound, and how can they be improved?
Limitations include:
- Sample Degradation : Organic degradation during prolonged experiments (e.g., 9-hour assays) alters bioactivity. Solution: Stabilize samples with cooling or antioxidants .
- Low Structural Diversity : Limited analogs for SAR studies. Solution: Diversify substituents via late-stage functionalization (e.g., Suzuki coupling) .
Methodological Tables
Q. Table 1: Key Analytical Data for Structural Confirmation
| Technique | Critical Observations | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 1.2–1.6 (m, butylidene), δ 4.1–4.5 (OH) | |
| 13C NMR | C=O at ~170 ppm, diastereotopic carbons at ~75 ppm | |
| HRMS | [M+H]+ Calculated: 250.1204; Observed: 250.1201 |
Q. Table 2: Common Synthetic Byproducts and Mitigation
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Isomers (2%) | Racemization during cyclization | Chiral catalyst optimization |
| Degraded OH groups | Thermal exposure | Lower reaction temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
